1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Reactions
The study of substituted chromones and their reactions with nonstabilized azomethine ylides to produce 1-benzopyrano[2,3-c]pyrrolidines highlights the potential of 1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine in synthetic chemistry. These reactions proceed with good yields, showcasing the importance of this compound in the synthesis of complex heterocyclic systems which are foundational in the development of new chemical entities for various applications (Sosnovskikh et al., 2014).
Antimicrobial Activity
The synthesis and antimicrobial activity study of new quinazolinone derivatives derived from 3-Chloro-1-benzothiophene-2-carbonylchloride reveal the potential of this compound in contributing to the development of antimicrobial agents. The derivatives were tested for antibacterial and antifungal activities, indicating the role of the core structure in medicinal chemistry (Naganagowda & Petsom, 2011).
Photophysical Properties
The synthesis and characterization of cyclopalladated complexes of benzothiadiazoles provide insights into the photophysical properties of related compounds, including this compound. These complexes show fluorescence in solution at room temperature, indicating potential applications in materials science and photophysical research (Mancilha et al., 2011).
Spectroscopic Characterization and Biological Studies
The spectroscopic characterization and in vitro antimicrobial studies of pyridine-2-carboxylic acid N′-(4-Chloro-Benzoyl)-Hydrazide and its metal complexes highlight the versatility of this compound in forming complexes with metal ions, which have shown promising biological activity. This underlines the compound's potential in bioinorganic chemistry and as a scaffold for developing antimicrobial agents (Singh & Singh, 2012).
Molecular Docking and Screening
The synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives, starting from compounds related to this compound, have been explored for their antimicrobial and antioxidant activity. This demonstrates the compound's relevance in the discovery of new pharmaceuticals through computational and experimental methodologies (Flefel et al., 2018).
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that depends on the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Properties
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNOS/c14-11-9-5-1-2-6-10(9)17-12(11)13(16)15-7-3-4-8-15/h1-2,5-6H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDSNCQMQAZJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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